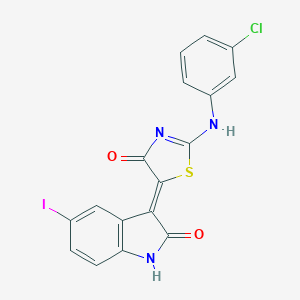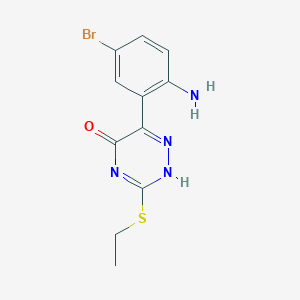![molecular formula C28H26Br2N4O3S B308539 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308539.png)
6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has attracted the attention of many researchers due to its unique chemical structure and potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, its complex synthesis method and limited availability may make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research on 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of research could focus on optimizing the synthesis method to make the compound more readily available for large-scale experiments. Another area of research could focus on developing new derivatives of this compound with improved pharmacological properties and lower toxicity. Additionally, further studies could investigate the potential use of this compound in the treatment of other diseases beyond cancer and neurological disorders.
In conclusion, 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a promising compound with potential applications in various fields of scientific research. While its complex synthesis method and limited availability may present challenges, its unique chemical structure and pharmacological properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4-(Benzyloxy)-2,3-dibromo-5-methoxyphenylamine, which is then reacted with butyl mercaptan to produce 4-(Benzyloxy)-2,3-dibromo-5-methoxyphenylthiol. This intermediate is then reacted with 2,6-dibromo-4-methoxyphenyl isocyanate to produce the final product.
Scientific Research Applications
6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown potential as an anti-cancer agent. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
properties
Product Name |
6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Molecular Formula |
C28H26Br2N4O3S |
Molecular Weight |
658.4 g/mol |
IUPAC Name |
3-butylsulfanyl-6-(2,3-dibromo-5-methoxy-4-phenylmethoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C28H26Br2N4O3S/c1-3-4-14-38-28-32-27-24(33-34-28)18-12-8-9-13-20(18)31-26(37-27)19-15-21(35-2)25(23(30)22(19)29)36-16-17-10-6-5-7-11-17/h5-13,15,26,31H,3-4,14,16H2,1-2H3 |
InChI Key |
AVSBKJRALQWMAP-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4Br)Br)OCC5=CC=CC=C5)OC)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4Br)Br)OCC5=CC=CC=C5)OC)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Tert-butylphenyl)-3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308456.png)
![10-Bromo-6-(4-methyl-3-cyclohexen-1-yl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308459.png)
![3-(Hexylthio)-6-(2-methoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308460.png)


![1-allyl-3-{3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308465.png)
![6-[2-(Benzyloxy)-5-chlorophenyl]-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308466.png)

![5-(2,3-Dibromo-4-hydroxy-5-methoxybenzylidene)-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308471.png)
![5-[4-(Benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308472.png)
![5-bromo-3'-hexylsulfanylspiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308475.png)
![6-(2-Ethoxynaphthalen-1-yl)-3-hexylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308476.png)
![Allyl6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-ylsulfide](/img/structure/B308477.png)
![3-(Methylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308478.png)